molecular formula C15H19NO5S B12744460 1-(4-Methoxystyrenesulphonyl)-2-oxo-5-ethoxypyrrolidine CAS No. 114485-78-8

1-(4-Methoxystyrenesulphonyl)-2-oxo-5-ethoxypyrrolidine

Cat. No.: B12744460
CAS No.: 114485-78-8
M. Wt: 325.4 g/mol
InChI Key: CMDRHQMJVGPJMF-ZHACJKMWSA-N
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Description

1-(4-Methoxystyrenesulphonyl)-2-oxo-5-ethoxypyrrolidine is a pyrrolidine derivative characterized by a 2-oxo-pyrrolidine core substituted at position 1 with a 4-methoxystyrenesulphonyl group and at position 5 with an ethoxy moiety.

Properties

CAS No.

114485-78-8

Molecular Formula

C15H19NO5S

Molecular Weight

325.4 g/mol

IUPAC Name

5-ethoxy-1-[(E)-2-(4-methoxyphenyl)ethenyl]sulfonylpyrrolidin-2-one

InChI

InChI=1S/C15H19NO5S/c1-3-21-15-9-8-14(17)16(15)22(18,19)11-10-12-4-6-13(20-2)7-5-12/h4-7,10-11,15H,3,8-9H2,1-2H3/b11-10+

InChI Key

CMDRHQMJVGPJMF-ZHACJKMWSA-N

Isomeric SMILES

CCOC1CCC(=O)N1S(=O)(=O)/C=C/C2=CC=C(C=C2)OC

Canonical SMILES

CCOC1CCC(=O)N1S(=O)(=O)C=CC2=CC=C(C=C2)OC

Origin of Product

United States

Preparation Methods

The synthesis of 1-(4-Methoxystyrenesulphonyl)-2-oxo-5-ethoxypyrrolidine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-methoxystyrene with sulfonyl chloride to form 4-methoxystyrenesulfonyl chloride. This intermediate is then reacted with 2-oxo-5-ethoxypyrrolidine under controlled conditions to yield the final product. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .

Chemical Reactions Analysis

1-(4-Methoxystyrenesulphonyl)-2-oxo-5-ethoxypyrrolidine undergoes various chemical reactions, including:

Scientific Research Applications

1-(4-Methoxystyrenesulphonyl)-2-oxo-5-ethoxypyrrolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Methoxystyrenesulphonyl)-2-oxo-5-ethoxypyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed that the sulfonyl and methoxy groups play a crucial role in its activity .

Comparison with Similar Compounds

Key Compounds:

(±)1-Benzenesulphonyl-2-oxo-5-ethoxypyrrolidine (): Substituents: Position 1 = benzenesulphonyl; Position 5 = ethoxy. Molecular Formula: C₁₃H₁₅NO₄S. Monoisotopic Mass: 281.07217 Da. Conformation: Adopts a half-chair conformation due to steric and electronic effects of the sulfonyl group .

1-(Styrenesulphonyl)-2-oxo-5-ethoxypyrrolidine (): Substituents: Position 1 = styrenesulphonyl (lacking 4-methoxy); Position 5 = ethoxy. Molecular Formula: C₁₅H₁₉NO₄S. Monoisotopic Mass: 309.1035 Da. Key Difference: Absence of 4-methoxy on styrenesulphonyl reduces electron-donating effects compared to the target compound .

1-(4-Methoxystyrenesulphonyl)-2-oxo-5-ethoxypyrrolidine (Target): Substituents: Position 1 = 4-methoxystyrenesulphonyl; Position 5 = ethoxy. Molecular Formula: Likely C₁₆H₂₁NO₅S (estimated based on analogs). Monoisotopic Mass: ~325.11 Da (estimated). Unique Feature: The 4-methoxy group may enhance solubility and modulate receptor interactions compared to non-substituted styrenesulphonyl analogs .

Table 1: Structural Comparison

Compound Name Position 1 Substituent Position 5 Substituent Molecular Formula Mass (Da)
(±)1-Benzenesulphonyl-2-oxo-5-ethoxypyrrolidine Benzenesulphonyl Ethoxy C₁₃H₁₅NO₄S 281.07
1-(Styrenesulphonyl)-2-oxo-5-ethoxypyrrolidine Styrenesulphonyl Ethoxy C₁₅H₁₉NO₄S 309.10
Target Compound 4-Methoxystyrenesulphonyl Ethoxy C₁₆H₂₁NO₅S* ~325.11*

*Estimated based on structural analogs.

Influence of Substituents on Conformation and Activity

  • Sulfonyl Group Variations: Benzenesulphonyl () vs. Styrenesulphonyl () vs. 4-Methoxystyrenesulphonyl: The vinyl group in styrenesulphonyl introduces rigidity, while the 4-methoxy addition may enhance steric effects .
  • Position 5 Substituents :

    • Ethoxy (Target and ) vs. Isopropyloxy (): Ethoxy is less bulky, reducing steric hindrance and possibly improving membrane permeability compared to isopropyloxy .

Broader Structural Analogues

  • 1-{4-[2-(2-Fluoroanilino)-2-oxoethoxy]phenyl}-N-(4-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide (): Features a fluorophenyl and methoxybenzylamide group. Highlights the role of methoxy groups in modulating aromatic interactions, though its carboxamide functionality diverges from the sulfonyl focus of the target compound .
  • Methyl 2-benzyl-5-[1-(4-methoxyphenyl)-4-oxo-3-phenylazetidin-2-yl]-4-nitro-3-phenylpyrrolidine-2-carboxylate ():

    • Contains a 4-methoxyphenyl group but within an azetidine (4-membered ring) system.
    • Demonstrates how ring size (azetidine vs. pyrrolidine) impacts conformational stability and bioactivity .

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